molecular formula C16H14N2O B13296902 6-(Benzyloxy)isoquinolin-5-amine

6-(Benzyloxy)isoquinolin-5-amine

Cat. No.: B13296902
M. Wt: 250.29 g/mol
InChI Key: BPKXDOMNIGWOIU-UHFFFAOYSA-N
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Description

6-(Benzyloxy)isoquinolin-5-amine is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The compound features a benzyloxy group attached to the sixth position of the isoquinoline ring and an amine group at the fifth position. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)isoquinolin-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)isoquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substituting Agents: Benzyl bromide, alkylating agents, arylating agents.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl-substituted isoquinoline derivatives.

Scientific Research Applications

6-(Benzyloxy)isoquinolin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: The compound can affect various signaling pathways, including those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzyloxy group and an amine group on the isoquinoline ring. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

6-phenylmethoxyisoquinolin-5-amine

InChI

InChI=1S/C16H14N2O/c17-16-14-8-9-18-10-13(14)6-7-15(16)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2

InChI Key

BPKXDOMNIGWOIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=NC=C3)N

Origin of Product

United States

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